molecular formula C48H78N12O12 B12777967 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid CAS No. 318274-84-9

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Cat. No.: B12777967
CAS No.: 318274-84-9
M. Wt: 1015.2 g/mol
InChI Key: XHAZJQSTGGLMLZ-MSDGEDAMSA-N
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Description

The compound “(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid” is a complex organic molecule It is characterized by multiple chiral centers and a variety of functional groups, including amino acids, pyrrolidine rings, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Typical synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds between amino acids.

    Protecting Group Strategies: Employing protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect functional groups during intermediate steps.

    Chiral Catalysts: Utilizing chiral catalysts to ensure the correct stereochemistry during key steps.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. Additionally, large-scale production may require optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and imidazole groups.

    Reduction: Reduction reactions can occur at carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may take place at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in Swern oxidation.

    Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound can be used as a building block in the synthesis of larger peptides and proteins.

    Catalysis: It may serve as a chiral ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Protein-Protein Interactions: It may be used to study interactions between proteins, particularly those involving imidazole-containing residues.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostics: It may be used in diagnostic assays to detect the presence of specific biomolecules.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as biocompatibility or catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid"
  • **this compound"

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.

Properties

CAS No.

318274-84-9

Molecular Formula

C48H78N12O12

Molecular Weight

1015.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H78N12O12/c1-9-28(8)39(57-40(63)32(23-61)54-41(64)33-13-10-16-58(33)45(68)30(19-25(2)3)52-36(62)21-49)47(70)60-18-12-15-35(60)42(65)55-37(26(4)5)44(67)53-31(20-29-22-50-24-51-29)46(69)59-17-11-14-34(59)43(66)56-38(27(6)7)48(71)72/h22,24-28,30-35,37-39,61H,9-21,23,49H2,1-8H3,(H,50,51)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,66)(H,57,63)(H,71,72)/t28-,30-,31-,32-,33-,34-,35-,37-,38-,39-/m0/s1

InChI Key

XHAZJQSTGGLMLZ-MSDGEDAMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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